N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
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Description
“N-(4-Chloro-2-(trifluoromethyl)phenyl)formamide” is a chemical compound with the CAS Number: 1467311-54-1 . It has a molecular weight of 223.58 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI Code for “N-(4-Chloro-2-(trifluoromethyl)phenyl)formamide” is 1S/C8H5ClF3NO/c9-5-1-2-7 (13-4-14)6 (3-5)8 (10,11)12/h1-4H, (H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Studies have developed methods for preparing isocyanides from N-substituted formamides, highlighting the versatility of formamides in organic synthesis. Such methodologies can be applied to synthesize a wide range of alkyl and aryl isocyanides, indicating potential utility in creating compounds related to N-(4-Chloro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide (Kobayashi, Saito, & Kitano, 2011).
Applications in Catalysis
Research has also focused on the use of formamides as catalysts in organic reactions, such as the reduction of N-aryl imines, showcasing their potential in catalytic applications to facilitate various chemical transformations. These studies emphasize the efficiency and enantioselectivity of formamide-derived catalysts (Wang et al., 2006).
Pharmaceutical Intermediates
Formamides serve as crucial intermediates in the synthesis of pharmaceutically relevant compounds. Their role in forming various organic compounds, including those with potential therapeutic applications, underscores their importance in drug development processes (Bhat et al., 2017).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNUZWMGGIRMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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